N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
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Overview
Description
N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system containing nitrogen atoms. The presence of the 3,4-dimethoxyphenethyl group and the 4-methylbenzamide moiety further enhances its chemical properties and biological activity.
Mechanism of Action
Target of action
Indole derivatives and triazole-containing compounds are known to bind with high affinity to multiple receptors . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Mode of action
These compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors
Biochemical pathways
The affected pathways and their downstream effects would depend on the specific targets of the compound. Indole derivatives and triazole-containing compounds have been found to exhibit a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned earlier, indole derivatives and triazole-containing compounds have been found to exhibit a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide typically involves multiple steps, starting from readily available precursors
Formation of Triazolo[4,3-b]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-amino-3-hydrazinyl-1,2,4-triazole with a suitable aldehyde or ketone can lead to the formation of the triazolo[4,3-b]pyridazine core.
Introduction of 3,4-Dimethoxyphenethyl Group: This step involves the reaction of the triazolo[4,3-b]pyridazine intermediate with 3,4-dimethoxyphenethylamine under suitable conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of 4-Methylbenzamide Moiety: The final step involves the acylation of the intermediate with 4-methylbenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
Scientific Research Applications
N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazines: These compounds share the same core structure and exhibit similar biological activities.
3,4-Dimethoxyphenethylamines: These compounds have similar substituents and may exhibit related pharmacological properties.
4-Methylbenzamides: These compounds share the same amide moiety and may have comparable chemical reactivity.
Uniqueness
N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is unique due to the combination of its triazolo[4,3-b]pyridazine core, 3,4-dimethoxyphenethyl group, and 4-methylbenzamide moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-[6-[2-(3,4-dimethoxyphenyl)ethylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3/c1-17-4-7-19(8-5-17)25(32)27-15-13-24-29-28-23-11-10-22(30-31(23)24)26-14-12-18-6-9-20(33-2)21(16-18)34-3/h4-11,16H,12-15H2,1-3H3,(H,26,30)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBCBAIZWOVOOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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